Delta-5(10)-8-alfa-Levonorgestrel is a synthetic progestogen, a type of hormone used primarily in contraceptive formulations and hormone replacement therapies. It is derived from the natural hormone progesterone and is structurally related to testosterone. This compound has gained attention for its effectiveness in regulating reproductive processes and its potential applications in various scientific fields.
The compound is synthesized from steroid precursors through a series of chemical reactions. Its synthesis typically involves hydroxylation, oxidation, reduction, and cyclization processes to achieve the desired molecular structure and properties.
Delta-5(10)-8-alfa-Levonorgestrel belongs to the class of compounds known as progestogens, which are hormones that bind to progesterone receptors in the body. It is classified under synthetic steroids and is often used in contraceptive pills and intrauterine devices (IUDs) due to its potent progestational activity .
The synthesis of Delta-5(10)-8-alfa-Levonorgestrel involves several key steps:
The industrial production of this compound is conducted under controlled conditions using large-scale reactors. Specific catalysts are employed to enhance reaction rates, while temperature and pressure are meticulously regulated to ensure high yield and purity. Purification processes such as crystallization and chromatography are integral to obtaining the final product with high purity levels exceeding 95%.
Delta-5(10)-8-alfa-Levonorgestrel has a complex molecular structure characterized by its steroid framework. The molecular formula is , with a molecular weight of approximately 312.46 g/mol.
Property | Data |
---|---|
CAS Number | 5772-36-1 |
Molecular Formula | C21H28O2 |
Molecular Weight | 312.46 g/mol |
Purity | > 95% |
The structural configuration allows for strong binding to progesterone receptors, contributing to its high potency as a contraceptive agent .
Delta-5(10)-8-alfa-Levonorgestrel undergoes several types of chemical reactions:
Major products from these reactions include hydroxylated derivatives, ketone derivatives, and alcohol derivatives.
Delta-5(10)-8-alfa-Levonorgestrel exerts its biological effects primarily through binding to progesterone receptors in target tissues. This interaction activates the receptor, leading to alterations in gene expression that modulate various physiological processes:
Delta-5(10)-8-alfa-Levonorgestrel appears as a white or off-white crystalline powder. It is soluble in organic solvents but has limited solubility in water.
The compound exhibits stability under normal conditions but may undergo degradation when exposed to extreme temperatures or light. Its melting point and boiling point are critical parameters for handling and storage.
Delta-5(10)-8-alfa-Levonorgestrel has a wide range of scientific applications:
This compound's unique properties make it a valuable asset in both research and clinical settings, particularly in reproductive health management.
The systematic IUPAC name for Delta-5(10)-8-alfa-Levonorgestrel is (8S,9S,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-4,6,7,8,9,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one [2]. This nomenclature precisely defines the compound’s stereochemical architecture, specifying the S configuration at positions 8, 9, 13, and 14, and the R configuration at C17. The "8-alfa" designation indicates the alpha orientation of the hydrogen atom at position 8 relative to the steroid backbone, a critical distinction from beta-configured analogs. These stereochemical features govern its three-dimensional conformation and potential biological interactions.
Delta-5(10)-8-alfa-Levonorgestrel shares the molecular formula C₂₁H₂₈O₂ with its parent compound levonorgestrel but exhibits distinct structural isomerism [1] [3] [5]. Its molecular weight is 312.46 g/mol, identical to levonorgestrel yet differentiated by bond unsaturation and stereochemistry [1] [2]. This mass is confirmed via high-resolution mass spectrometry, with the molecular ion peak [M]⁺ appearing at m/z 312.46 in electron ionization spectra.
Unlike levonorgestrel’s Δ⁴-3-keto configuration, Delta-5(10)-8-alfa-Levonorgestrel features a double bond between C5 and C10 (denoted Δ⁵⁽¹⁰⁾) and an 8α-hydrogen orientation [2] [4]. This structural shift eliminates conjugation between the A-ring carbonyl and the B-ring double bond, altering electronic distribution and reactivity. The table below summarizes key differences:
Table 1: Structural Comparison with Levonorgestrel
Structural Feature | Delta-5(10)-8-alfa-Levonorgestrel | Levonorgestrel |
---|---|---|
Double Bond Position | Between C5-C10 (Δ⁵⁽¹⁰⁾) | Between C4-C5 (Δ⁴) |
C8 Hydrogen Configuration | 8α-H | 8β-H |
A/B Ring Junction | Trans fusion | Trans fusion |
Conjugation System | Non-conjugated | Cross-ring conjugation |
These differences render Delta-5(10)-8-alfa-Levonorgestrel a stereoisomeric impurity rather than a metabolic derivative of levonorgestrel [4] [5].
Delta-5(10)-8-alfa-Levonorgestrel typically crystallizes as orthorhombic platelets when purified via acetonitrile recrystallization [5]. Its solubility profile aligns with hydrophobic steroids:
Table 2: Solubility in Common Solvents
Solvent | Solubility (mg/mL, 25°C) | Classification |
---|---|---|
Dichloromethane | >50 | High |
Acetonitrile | 15–20 | Moderate |
Methanol | 3.5 ± 0.3 | Moderate |
Water | <0.01 | Negligible |
Thermogravimetric analysis (TGA) reveals decomposition onset at 218°C, indicating moderate thermal stability [5]. Photodegradation studies show:
The compound requires storage in amber vials under inert gas for long-term stability.
¹H NMR (CDCl₃, 500 MHz) exhibits diagnostic peaks [2] [5]:
¹³C NMR confirms the Δ⁵⁽¹⁰⁾ system via signals at δ 124.5 (C5) and 139.8 (C10). High-Resolution MS shows the protonated molecular ion [M+H]⁺ at m/z 313.2167 (calculated 313.2168 for C₂₁H₂₉O₂).
Table 3: Characteristic NMR Chemical Shifts
Atom Position | ¹H Shift (δ, ppm) | Multiplicity | ¹³C Shift (δ, ppm) |
---|---|---|---|
C18-CH₃ | 0.89 | Triplet | 11.3 |
C17-OH | 3.25 | Singlet | - |
≡C-H | 2.42 | Singlet | 79.5 |
C5 | - | - | 124.5 |
C10 | - | - | 139.8 |
HPLC Method (EP protocol) [2] [5]:
GC-MS Method (impurity profiling) [5]:
Both methods achieve ≤0.1% detection limits for this impurity in levonorgestrel APIs.
Table 4: Summary of Key Chemical Data
Property | Delta-5(10)-8-alfa-Levonorgestrel |
---|---|
CAS Registry Number | 5772-36-1 |
Molecular Formula | C₂₁H₂₈O₂ |
Molecular Weight | 312.46 g/mol |
IUPAC Name | (8S,9S,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-4,6,7,8,9,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one |
Parent Compound | Levonorgestrel (797-63-7) |
Pharmacopoeial Status | European Pharmacopoeia (EP) Impurity |
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1